5-Bromo-1,3-benzodioxole
Description
4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is a brominated aromatic compound featuring a fused 1,3-benzodioxole ring system. Its molecular formula is C₇H₅BrO₂, with a molecular weight of 201.02 g/mol . Key physical properties include a density of 1.721 g/cm³, a boiling point of 268.6°C, and a flash point of 107.5°C. It is typically synthesized via bromination of 1,2-(methylenedioxy)benzene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in methanol and acetic acid, achieving yields up to 96% under optimized conditions .
The compound serves as a versatile intermediate in organic synthesis, particularly in Rh-catalyzed cyclizations to form silacyclohexanones and in cross-coupling reactions for pharmaceutical applications .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYMIDCHINJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180953 | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-13-4 | |
| Record name | 5-Bromo-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromobenzo-1,3-dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromobenzo-1,3-dioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The bromination is typically conducted in acetonitrile at ambient temperature (20°C) using a flow reactor system to enhance mixing and light penetration. Key parameters include:
-
Molar Ratio : 1.05 equivalents of NBS to 1 equivalent of 1,3-benzodioxole.
-
Workup : Post-reaction, the mixture undergoes liquid-liquid separation using a Zaiput membrane separator, with toluene and water as solvents.
The radical pathway is initiated by UV-induced homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen from the benzene ring. The methylenedioxy group directs bromination to the para position due to its electron-donating resonance effects4.
Yield and Purity Optimization
Optimized protocols achieve a yield of 79% with >98% purity (GC). Critical factors influencing yield include:
-
Solvent Choice : Acetonitrile outperforms THF or DCM due to better radical stabilization.
-
Oxygen Exclusion : Rigorous nitrogen purging prevents radical quenching, increasing yield by 12–15%4.
-
Flow Rate : A flow rate of 5 mL/min in the photoreactor maximizes photon exposure while minimizing side reactions.
Industrial-Scale Production Techniques
Industrial synthesis scales the NBS bromination method using automated flow reactors and advanced separation systems. Key adaptations for large-scale production include:
Continuous-Flow Photoreactors
The Corning Advanced-Flow Reactor (AFR) system enables kilogram-scale production with consistent output:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 10 mL | 20 L |
| Throughput | 5 mL/min | 1 L/min |
| Annual Capacity | 50 kg | 5,000 kg |
| Purity | 98% | 99.5% |
Solvent Recycling Systems
Industrial plants integrate distillation units to recover >95% of acetonitrile, reducing waste and production costs. The Zaiput membrane separator achieves 99.9% phase separation efficiency, minimizing product loss during workup.
Alternative Synthetic Routes
While NBS bromination dominates current practice, historical methods provide insights into reaction selectivity challenges:
Electrophilic Bromination with Br₂
Early attempts using molecular bromine (Br₂) in CCl₄ produced regiochemical mixtures, with the para isomer constituting only 62–65% of products4. This method fell out of favor due to:
-
Poor selectivity (para:meta ratio = 3:1)
-
Corrosive byproducts (HBr)
-
Difficulty in isolating pure 4-bromo isomer
Directed Ortho-Metalation
A niche approach employs directed metalation with n-BuLi followed by quenching with Br₂. However, this method suffers from:
-
Low functional group tolerance
-
Required cryogenic conditions (−78°C)
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical intermediate standards:
Spectroscopic Data
Purity Specifications
| Parameter | Requirement | Typical Value |
|---|---|---|
| Purity (GC) | ≥98% | 98.5–99.2% |
| Residual Solvents | ≤500 ppm | <50 ppm |
| Heavy Metals | ≤10 ppm | <1 ppm |
Emerging Technologies
Recent advances aim to improve sustainability and selectivity:
Photocatalytic Bromination
Pilot studies using TiO₂ nanoparticles as photocatalysts reduce NBS consumption by 40% while maintaining 75% yield4.
Electrochemical Methods
A prototype flow cell achieves 68% yield through anodic bromine generation, eliminating NBS requirements.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| NBS/UV Flow | 79% | >99% para | Excellent | 120 |
| Br₂/CCl₄ | 65% | 75% para | Poor | 90 |
| Electrochemical | 68% | 92% para | Moderate | 150 |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Acetonitrile: Common solvent for reactions involving this compound
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzodioxoles: Formed through nucleophilic substitution.
Scientific Research Applications
Synthetic Chemistry Applications
4-Bromo-1,2-(methylenedioxy)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity is primarily attributed to the bromine atom attached to the methylenedioxybenzene framework.
Key Reactions
- Bromination :
- Substitution Reactions :
- Coupling Reactions :
Pharmaceutical Applications
The compound has been utilized in the synthesis of several pharmaceuticals due to its ability to act as a building block for biologically active molecules.
Notable Pharmaceuticals
- Naproxen : An anti-inflammatory drug synthesized using 4-Bromo-1,2-(methylenedioxy)benzene as a precursor .
- G-Secretase Inhibitors : Investigated for their potential in treating Alzheimer's disease by inhibiting enzymes involved in amyloid precursor protein processing.
- Anti-inflammatory Agents : Derivatives have shown promise in treating inflammatory diseases.
Research indicates that 4-Bromo-1,2-(methylenedioxy)benzene exhibits biological activity that may contribute to its pharmaceutical applications.
Anticancer Properties
Studies have demonstrated that certain derivatives can inhibit cancer cell growth by inducing apoptosis (programmed cell death). The compound's interaction with specific receptors involved in cancer progression has also been explored, indicating potential therapeutic applications.
Synthetic Routes and Yields
| Reaction Type | Conditions | Yield |
|---|---|---|
| Bromination | N-Bromosuccinimide; Acetonitrile; 20°C | 99% |
| Suzuki-Miyaura | Palladium catalyst; Acetonitrile; Under inert atmosphere | Varies |
| Substitution | Various nucleophiles; Conditions vary | Varies |
Research Insights
- A study highlighted the compound's role in radical-mediated reactions crucial for synthesizing complex organic molecules.
- Another investigation focused on its derivatives' potential anticancer activities against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-(methylenedioxy)benzene involves its interaction with various molecular targets. The bromine atom and the methylenedioxy group play crucial roles in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Structural Analogues and Their Properties
A detailed comparison of 4-Bromo-1,2-(methylenedioxy)benzene with key analogues is provided below:
Reactivity and Functional Group Influence
- Electrophilic Substitution: The methylenedioxy group in 4-Bromo-1,2-(methylenedioxy)benzene activates the aromatic ring toward electrophilic substitution at the 5-position, while the bromine atom deactivates the ring overall . In contrast, 4-Bromo-1,2-diaminobenzene features amino groups (-NH₂), which strongly activate the ring, making it more reactive than the methylenedioxy analogue .
Fluorine Effects :
- Steric and Solubility Considerations: 1,2-Bis(benzyloxy)-4-bromobenzene contains bulky benzyloxy groups, which hinder reactivity in sterically demanding reactions but improve solubility in nonpolar solvents .
Biological Activity
4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is an organic compound with notable biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 201.02 g/mol
- Structure : The compound features a bromine atom attached to a methylenedioxybenzene framework, which enhances its reactivity in various chemical reactions.
4-Bromo-1,2-(methylenedioxy)benzene exhibits biological activity primarily through its interactions with biomolecules. It is often utilized as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:
- Radical Pathways : The compound may participate in radical-mediated reactions, which are crucial for the formation of complex organic molecules.
- Suzuki-Miyaura Coupling : This compound is involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .
Anticancer Properties
Research indicates that derivatives of 4-Bromo-1,2-(methylenedioxy)benzene exhibit potential anticancer activity. For instance:
- A study demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) .
- The compound's ability to interact with specific receptors involved in cancer progression has been explored, suggesting a pathway for therapeutic applications.
Pharmacological Applications
4-Bromo-1,2-(methylenedioxy)benzene has been investigated for its role in drug development:
- G-Secretase Inhibitors : It serves as a building block for synthesizing compounds that inhibit g-secretase, an enzyme implicated in Alzheimer's disease .
- Anti-inflammatory Agents : Some studies have focused on its derivatives' anti-inflammatory properties, exploring their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Synthetic Routes
The most common method for synthesizing 4-Bromo-1,2-(methylenedioxy)benzene involves:
- Bromination of 1,2-Methylenedioxybenzene :
- Using N-bromosuccinimide (NBS) as the brominating agent.
- Reaction conditions typically involve solvents like acetonitrile and catalysts such as palladium salts.
Chemical Reactions
The compound is versatile in synthetic chemistry:
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
- Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-1,2-(methylenedioxy)benzene, and how can purity be optimized?
The synthesis typically involves bromination of 1,2-(methylenedioxy)benzene (safrole derivatives) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions.
- Temperature control : Maintain 0–5°C during bromination to avoid over-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation (bp ~123–124°C) for high-purity isolation (>95% by GC/HPLC) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Spectroscopic analysis : Use -NMR (δ 6.8–7.2 ppm for aromatic protons) and -NMR (distinct methylenedioxy carbons at ~100–105 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 217.05 for C₇H₅BrO₂) .
- Purity validation : Cross-validate GC (for volatile impurities) with HPLC (polar byproducts) to resolve discrepancies in purity assessments .
Q. What safety protocols are critical when handling 4-Bromo-1,2-(methylenedioxy)benzene?
- Ventilation : Use fume hoods due to potential bromine release during decomposition.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact, as brominated aromatics may be irritants .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling reactions?
- Mechanistic probes : Use deuterated analogs or kinetic isotope effects (KIE) to study bromine substitution pathways.
- Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling; optimize ligand-electron effects to enhance aryl-boronate coupling efficiency .
- In situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediates during reactions .
Q. What strategies address low yields in synthesizing derivatives like 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine?
- Solvent optimization : Replace polar aprotic solvents with THF to improve nucleophilic substitution kinetics.
- Stoichiometry adjustments : Use excess 2-methoxyethyl chloride (1.5–2.0 equiv.) and K₂CO₃ as a base to drive the reaction to completion .
- Flow chemistry : Implement continuous flow reactors for precise temperature/residence time control, reducing side-product formation .
Q. How can researchers investigate its biological activity, such as antifungal properties?
- In vitro assays : Test against Candida albicans using broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on mammalian cells .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde) to identify critical substituents for bioactivity .
Q. What analytical methods resolve contradictions in purity data between GC and HPLC?
- Hyphenated techniques : Use GC-MS or LC-MS to identify co-eluting impurities undetected by single-mode methods.
- Thermogravimetric analysis (TGA) : Check for non-volatile residues that may skew GC results .
Q. How can computational modeling predict its reactivity in novel synthetic applications?
- DFT calculations : Model transition states for bromine displacement reactions using Gaussian or ORCA software.
- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Derivatives
| Derivative | Reagents | Conditions | Yield (%) | Purity Method |
|---|---|---|---|---|
| 4-Bromo-N1-(2-methoxyethyl)-benzene-1,2-diamine | 2-Methoxyethyl chloride, K₂CO₃ | 80°C, 12h | 68–72 | HPLC |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | 4-Bromobenzyl bromide, K₂CO₃ | DMF, 60°C | 75–80 | GC |
Q. Table 2: Analytical Cross-Validation of Purity
| Method | Detected Impurities | Resolution Strategy |
|---|---|---|
| GC | Volatile halocarbons | TGA + sodium thiosulfate wash |
| HPLC | Polar dimers | Recrystallization (EtOH/H₂O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
